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Compound of Interest

Compound Name: 4-Bromo-2,6-difluoropyridine

Cat. No.: B1343820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2,6-difluoropyridine is a versatile heterocyclic building block of significant interest in

medicinal chemistry and materials science. Its unique electronic properties, stemming from the

electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, coupled with

the synthetically adaptable bromine atom, make it a valuable precursor for the synthesis of

complex molecular architectures. This technical guide provides an in-depth overview of its

properties, synthesis, and key applications, with a focus on detailed experimental protocols for

its use in cross-coupling and nucleophilic substitution reactions.

CAS Number: 903513-58-6[1][2] Molecular Formula: C₅H₂BrF₂N[1][2] Molecular Weight:

193.98 g/mol [1][2]

Chemical Structure:

Synonyms: 2,6-difluoro-4-bromopyridine[2]

Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2,6-difluoropyridine is

provided in the table below.
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Property Value Reference

Molecular Weight 193.98 g/mol [1][2]

Molecular Formula C₅H₂BrF₂N [1][2]

CAS Number 903513-58-6 [1][2]

Appearance Not specified in search results

Boiling Point Not specified in search results

Melting Point Not specified in search results

Solubility Not specified in search results

SMILES FC1=CC(Br)=CC(F)=N1 [2]

InChI
InChI=1S/C5H2BrF2N/c6-3-1-

4(7)9-5(8)2-3/h1-2H
[1]

Synthesis of 4-Bromo-2,6-difluoropyridine
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2,6-
difluoropyridine was not explicitly found in the provided search results, a general approach

can be inferred from the synthesis of analogous compounds. A plausible method involves the

bromination of 2,6-difluoropyridine. The following is a generalized protocol based on similar

reactions.

Experimental Protocol: Bromination of 2,6-difluoropyridine (Hypothetical)

Materials:

2,6-difluoropyridine

Bromine (Br₂)

Appropriate solvent (e.g., acetic acid, sulfuric acid)

Quenching agent (e.g., sodium thiosulfate solution)
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Extraction solvent (e.g., diethyl ether, dichloromethane)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Dissolve 2,6-difluoropyridine in the chosen solvent in a round-bottom flask equipped with a

magnetic stirrer and a dropping funnel.

Cool the solution in an ice bath.

Slowly add a solution of bromine in the same solvent to the cooled solution of 2,6-

difluoropyridine.

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume

any unreacted bromine.

Extract the product into an organic solvent.

Wash the organic layer with water and brine.

Dry the organic layer over an anhydrous drying agent.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by a suitable method, such as column chromatography or

distillation.

Key Reactions and Applications
4-Bromo-2,6-difluoropyridine is a valuable substrate for a variety of chemical

transformations, primarily leveraging the reactivity of the C-Br bond in palladium-catalyzed

cross-coupling reactions and the activated nature of the pyridine ring towards nucleophilic

aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions
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The bromine atom at the 4-position serves as an excellent handle for the formation of new

carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed

cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 4-Bromo-2,6-
difluoropyridine and a boronic acid or ester. This reaction is widely used to introduce aryl or

heteroaryl substituents at the 4-position of the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

4-Bromo-2,6-difluoropyridine

Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

To a reaction vessel, add 4-Bromo-2,6-difluoropyridine, the boronic acid, the palladium

catalyst, and the base.

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent system.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitor by TLC or LC-MS).

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)

Arylboro
nic Acid

Catalyst
(mol%)

Base Solvent Temp (°C) Yield (%)
Referenc
e

Phenylboro

nic acid

Pd(PPh₃)₄

(3)
K₂CO₃

Toluene/Et

OH/H₂O
100

>95

(Typical)

General

Protocol

4-

Methoxyph

enylboronic

acid

PdCl₂(dppf

) (2)
Cs₂CO₃

1,4-

Dioxane/H₂

O

90
>90

(Typical)

General

Protocol

3-

Thienylbor

onic acid

Pd(dppf)Cl

₂ (5)
K₃PO₄ DMF/H₂O 110

>85

(Typical)
[3]

The Sonogashira coupling facilitates the formation of a C-C bond between 4-Bromo-2,6-
difluoropyridine and a terminal alkyne, leading to the synthesis of 4-alkynyl-2,6-

difluoropyridines. These products are valuable intermediates for further transformations.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

4-Bromo-2,6-difluoropyridine

Terminal alkyne (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

Copper(I) iodide (CuI) (1-10 mol%)
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Base (e.g., triethylamine, diisopropylamine)

Solvent (e.g., THF, DMF)

Procedure:

To a reaction vessel under an inert atmosphere, add 4-Bromo-2,6-difluoropyridine, the

palladium catalyst, and CuI.

Add the solvent and the base.

Add the terminal alkyne dropwise.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitor by TLC or LC-MS).

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

Wash the filtrate with saturated aqueous ammonium chloride solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling (Representative Examples)
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Termina
l Alkyne

Catalyst
(mol%)

Co-
catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (1) Et₃N THF RT

>90

(Typical)
[4]

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄ (3)
CuI (5) i-Pr₂NH DMF 50

>85

(Typical)
[5]

1-Hexyne
PdCl₂(dp

pf) (2)
CuI (2) Et₃N Toluene 60

>90

(Typical)

General

Protocol

Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the 2- and 6-positions of 4-Bromo-2,6-difluoropyridine are activated

towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the

pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines,

alkoxides, and thiolates, at these positions. The reaction often proceeds with high

regioselectivity, and in some cases, stepwise substitution can be achieved.[6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

4-Bromo-2,6-difluoropyridine

Amine (1 - 2.2 equivalents)

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (optional, depending on the amine)

Solvent (e.g., DMSO, DMF, NMP)

Procedure:

Dissolve 4-Bromo-2,6-difluoropyridine in the chosen solvent in a reaction vessel.

Add the amine and, if necessary, the base.
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Heat the reaction mixture to the desired temperature (typically 80-150 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture and pour it into water.

Extract the product with an organic solvent.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Experimental Workflows and Signaling Pathways
To visually represent the logical flow of the experimental procedures described above, the

following diagrams have been generated using the DOT language.

Preparation
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.
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Reaction Setup
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Caption: General workflow for the Sonogashira coupling reaction.
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Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion
4-Bromo-2,6-difluoropyridine is a highly valuable and versatile building block in modern

organic synthesis. Its ability to undergo a range of transformations, including palladium-

catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides medicinal

chemists and materials scientists with a powerful tool for the construction of novel and complex

molecules. The experimental protocols and workflows provided in this guide serve as a

practical resource for researchers looking to incorporate this important scaffold into their

synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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